N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2,2,2-trifluoroethanesulfonamide
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Overview
Description
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2,2,2-trifluoroethanesulfonamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a trifluoroethanesulfonamide group, and a dimethylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2,2,2-trifluoroethanesulfonamide typically involves the reaction of a pyrrolidinone derivative with a trifluoroethanesulfonamide reagent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or zinc chloride dissolved in methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2,2,2-trifluoroethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The trifluoroethanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2,2,2-trifluoroethanesulfonamide has several scientific research applications:
Polymer Chemistry: It is used as a dual initiator for controlled radical/ionic polymerization reactions, enabling the preparation of block co-polymers with specific properties.
Material Science: Its unique structure makes it suitable for the synthesis of advanced materials with tailored properties.
Mechanism of Action
The mechanism of action of N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2,2,2-trifluoroethanesulfonamide involves its ability to undergo reversible thermal homolysis, producing an initiating radical and a persistent nitroxide. This reversible activation-deactivation equilibrium is crucial for its role in nitroxide-mediated polymerization (NMP), where the nitroxide deactivates growing radicals into an alkoxyamine dormant functionality .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide: Used in nitroxide-mediated polymerization with similar applications in polymer chemistry.
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenyl)acetamide: Another compound with a similar pyrrolidinone structure but different functional groups.
Uniqueness
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2,2,2-trifluoroethanesulfonamide is unique due to its trifluoroethanesulfonamide group, which imparts distinct chemical reactivity and stability. This makes it particularly valuable for applications requiring precise control over polymerization and bioconjugation processes.
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2,2,2-trifluoroethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O3S/c1-10(2,3)6-16-5-8(4-9(16)17)15-20(18,19)7-11(12,13)14/h8,15H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXKBHLVCALQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NS(=O)(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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